N-(3-acetamidophenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridazine ring and the introduction of the acetamidophenyl and fluorophenyl groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydropyridazine ring, for example, would have a planar structure due to the conjugated double bonds. The presence of the fluorine atom could introduce some interesting electronic effects .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the interactions between its atoms .Scientific Research Applications
Discovery and Development of Kinase Inhibitors
Research on similar compounds to N-(3-acetamidophenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide indicates their potential as kinase inhibitors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, indicating the potential of similar compounds in cancer treatment. One analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Synthesis and Antimicrobial Study
Similar structures have been synthesized and evaluated for antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones derived from a related lead molecule showed promise in antimicrobial activities (Patel & Patel, 2010). This research area explores the potential of these compounds in combating various bacterial and fungal infections.
Cytotoxicity Studies in Cancer Research
Compounds structurally related to this compound have been synthesized and tested for their cytotoxic activities against cancer cells. Studies on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives show promising results against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research and therapy (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, and other biomolecules are investigated. Without specific studies on this compound, it’s not possible to provide a detailed mechanism of action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c1-12(26)22-14-6-4-7-15(10-14)23-20(28)19-17(27)11-18(29-2)25(24-19)16-8-3-5-13(21)9-16/h3-11H,1-2H3,(H,22,26)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELOWKWAGSSRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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